2-Ethylhexyl chloroformate (CAS 24468-13-1) is a highly reactive, branched alkyl chloroformate utilized extensively as an industrial chemical intermediate and specialized derivatizing agent. Featuring a molecular weight of 192.68 g/mol and a boiling point of 106-107 °C, this clear liquid introduces a bulky, hydrophobic 2-ethylhexyl moiety into target molecules. In procurement and material selection contexts, it is primarily evaluated for its role as an obligate precursor for liquid-phase polymerization initiators, a steric-directing protecting group in active pharmaceutical ingredient (API) synthesis, and a heavy derivatization reagent that enhances phase separation in analytical chemistry.
Substituting 2-ethylhexyl chloroformate with simpler, unhindered analogs like ethyl chloroformate (ECF) or methyl chloroformate (MCF) fundamentally alters reaction kinetics, steric profiles, and downstream material properties. In pharmaceutical peptide synthesis, the bulky branched chain of 2-EHCF severely restricts nucleophilic attack, which can reduce coupling yields by up to 50% compared to ECF if steric hindrance is not specifically desired for regiocontrol [1]. Conversely, in analytical extractions and polymer initiator manufacturing, replacing 2-EHCF with lower alkyl chloroformates fails to provide the necessary hydrophobicity for optimal phase separation or the specific 67 °C thermal half-life required for controlled vinyl chloride suspension polymerization.
In the synthesis of complex active pharmaceutical ingredients (APIs) such as nirmatrelvir, the choice of chloroformate directly dictates coupling efficiency due to steric bulk. When substituting unhindered ethyl chloroformate (ECF) with the highly branched 2-ethylhexyl chloroformate (2-EHCF), the peptide coupling yield decreases by approximately 50% due to restricted regioselectivity at the proline nitrogen [1]. This demonstrates the profound steric shielding provided by the 2-ethylhexyl group.
| Evidence Dimension | Amide coupling yield in sterically hindered substrates |
| Target Compound Data | ~50% reduction in yield due to steric shielding |
| Comparator Or Baseline | Ethyl chloroformate (ECF) (baseline high yield, ~88%) |
| Quantified Difference | 50% yield drop for 2-EHCF vs ECF in unhindered coupling |
| Conditions | 1-pot peptide coupling for nirmatrelvir API intermediate |
Procurement teams must avoid generic substitution of ECF with 2-EHCF in standard peptide couplings, reserving 2-EHCF specifically for applications requiring high steric shielding or precise regiocontrol.
2-Ethylhexyl chloroformate is the obligate precursor for synthesizing di(2-ethylhexyl) peroxydicarbonate (EHP), a critical radical initiator for vinyl chloride monomer (VCM) suspension polymerization. Unlike solid or highly volatile lower-alkyl peroxydicarbonates, EHP synthesized from 2-EHCF yields a liquid initiator with a highly specific thermal profile, exhibiting a 1-hour half-life at 67 °C and optimal dosing activity at 45–60 °C [1].
| Evidence Dimension | Initiator half-life and physical state |
| Target Compound Data | 1-hour half-life at 67 °C (as EHP liquid) |
| Comparator Or Baseline | Lower alkyl peroxydicarbonates (variable thermal profiles and solid states) |
| Quantified Difference | Optimal VCM polymerization at 45–60 °C with liquid dosing |
| Conditions | Suspension polymerization of polyvinyl chloride (PVC) |
Industrial buyers must procure 2-EHCF specifically to manufacture liquid-phase EHP initiators that ensure constant polymerization rates and easy dosing in PVC production.
In gas chromatography-mass spectrometry (GC-MS) and dispersive liquid-liquid microextraction (DLLME), 2-EHCF is utilized to derivatize polar amines and amino acids. By attaching a bulky, branched 8-carbon chain, 2-EHCF drastically increases the hydrophobicity of analytes compared to ethyl chloroformate (ECF) or isobutyl chloroformate (IBCF) [1]. This structural modification shifts retention times to higher temperatures, effectively separating target analytes from low-boiling matrix interferences.
| Evidence Dimension | Analyte hydrophobicity and GC retention time shift |
| Target Compound Data | Addition of C8H17 branched group |
| Comparator Or Baseline | Ethyl chloroformate (adds C2) or Isobutyl chloroformate (adds C4) |
| Quantified Difference | +6 to +4 carbon chain length increase per derivatization site |
| Conditions | DLLME and GC-MS of polar metabolites in aqueous matrices |
Analytical laboratories select 2-EHCF over standard ECF to maximize extraction efficiency from aqueous samples and prevent co-elution with early-eluting matrix components.
Directly leveraging its specific thermal and physical properties, 2-EHCF is the required starting material for di(2-ethylhexyl) peroxydicarbonate (EHP). This liquid radical initiator is heavily utilized in the suspension polymerization of vinyl chloride monomer (VCM) operating between 45–60 °C, where it provides a constant polymerization rate and superior dosing ease compared to solid initiators [1].
In pharmaceutical manufacturing, the bulky 2-ethylhexyl moiety is utilized when standard unhindered chloroformates (like ECF) fail to provide adequate regioselectivity. The profound steric hindrance of 2-EHCF, which reduces off-target nucleophilic attack by up to 50% in crowded environments, makes it a specialized tool for controlled peptide coupling and selective amine protection [2].
For environmental and clinical analytical laboratories, 2-EHCF is the preferred derivatizing agent in dispersive liquid-liquid microextraction (DLLME). The addition of the 8-carbon branched chain maximizes the hydrophobicity of polar metabolites, driving them into the organic extraction phase and shifting their GC-MS retention times away from low-molecular-weight background noise [3].
Corrosive;Acute Toxic;Irritant